7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
The compound “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C7H5ClN2OS1. It is a derivative of the thiazolopyrimidinone class of compounds1.
Synthesis Analysis
The synthesis of thiazolopyrimidinone derivatives, including “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, often involves cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄2. The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have also been investigated3.
Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the InChI code: InChI=1S/C7H5ClN2OS/c8-4-5-3-6 (11)10-1-2-12-7 (10)9-5/h1-3H,4H2
4. This indicates the presence of a chloromethyl group attached to a thiazolopyrimidinone ring4.
Chemical Reactions Analysis
The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have been studied3. The replacement of the chlorine atom in the chloromethyl group through the action of piperidine and morpholine was also investigated3.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.65 g/mol1. It has a topological polar surface area of 58 Ų, indicating its polarity1. The compound has a complexity of 321, as computed by Cactvs 3.4.8.181.
Scientific Research Applications
Synthesis and Derivative Formation
The compound 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate in the synthesis of various bioactive thiazolopyrimidinones. Research demonstrates its utility in generating diverse derivatives under microwave irradiation, leading to compounds with potential biological activities. For instance, the cyclocondensation of 2-aminothiazole with ethyl 4-chloroacetoacetate yields this compound, which can then react with various anions to produce 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones with potential bioactivity (Djekou et al., 2006).
Antibacterial and Antitubercular Activities
The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized from thiophene ring closure exhibit significant antibacterial and antitubercular activities. The synthesis begins with S-alkylated derivatives reacting with substituted phenacyl halides. Further modifications, including acylation and reduction, lead to compounds tested for their biological activities, with some showing promising results against bacterial and tubercular strains (Cai et al., 2016).
Structural and Supramolecular Analysis
Thiazolopyrimidines, including derivatives of the discussed compound, have been analyzed for their structural and supramolecular characteristics. Studies involving single-crystal X-ray diffraction and Hirshfeld surface analysis reveal insights into their conformational features and intermolecular interactions. These analyses are crucial for understanding the compound's behavior in solid-state and potential applications in material science and pharmaceuticals (Carmona-Vargas et al., 2019; Nagarajaiah & Begum, 2014).
Safety And Hazards
Specific safety and hazard information for “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is not readily available. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak6.
Future Directions
The future directions for research on “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and related compounds could involve further exploration of their antimicrobial and anticancer properties5. Additionally, the use of copper-catalyzed synthesis methods could be explored for the production of related compounds7.
properties
IUPAC Name |
7-(chloromethyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-10-6-12(17)16-11(8-18-13(16)15-10)9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABSWUKDMJGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368266 | |
Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
CAS RN |
85811-56-9 | |
Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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